An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 1,3,5,6-Tetramethylpiperazin-2-one
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 1,3,5,6-Tetramethylpiperazin-2-one
Abstract
This technical guide provides a comprehensive examination of 1,3,5,6-tetramethylpiperazin-2-one, a heterocyclic compound with significant implications in medicinal chemistry and drug development. The document details its chemical structure, delves into the complexities of its stereochemistry, outlines a robust synthetic protocol, and specifies analytical methodologies for its thorough characterization. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights and practical, field-proven knowledge to support research and development endeavors.
Introduction: The Significance of Piperazinone Scaffolds
The piperazine ring is a prevalent structural motif in a vast array of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antipsychotic properties.[3][4][5] The piperazin-2-one core, a modification of the piperazine structure, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for stereochemical diversity, which are critical for fine-tuning drug-receptor interactions. The specific substitution pattern of 1,3,5,6-tetramethylpiperazin-2-one creates multiple chiral centers, leading to a complex stereochemical profile that is essential to understand for the development of stereochemically pure and effective therapeutic agents.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 1,3,5,6-Tetramethylpiperazin-2-one . Its molecular formula is C₈H₁₆N₂O, corresponding to a molecular weight of 156.24 g/mol .
The fundamental structure consists of a six-membered piperazin-2-one ring. The numbering of the ring atoms starts from a nitrogen atom and proceeds in a manner that assigns the lowest possible number to the carbonyl group (position 2). In this molecule, methyl groups are attached to the nitrogen atom at position 1 and the carbon atoms at positions 3, 5, and 6.
Caption: Chemical structure of 1,3,5,6-Tetramethylpiperazin-2-one.
Stereochemistry: Navigating Chiral Complexity
1,3,5,6-Tetramethylpiperazin-2-one possesses three chiral centers at positions C3, C5, and C6. This gives rise to a total of 2³ = 8 possible stereoisomers. The stereochemistry at these centers is critical as different stereoisomers can exhibit distinct biological activities and metabolic profiles.
The relationship between these stereoisomers can be categorized into enantiomeric pairs and diastereomeric sets. For instance, the (3R, 5R, 6R) and (3S, 5S, 6S) isomers are enantiomers, while the (3R, 5R, 6R) and (3R, 5S, 6R) isomers are diastereomers. A comprehensive understanding and separation of these isomers are crucial for drug development to isolate the most potent and safest candidate. In some cyclic systems with multiple stereocenters, meso compounds can exist if a plane of symmetry is present, which would reduce the total number of unique stereoisomers.[6][7]
Caption: Stereoisomeric relationships of 1,3,5,6-Tetramethylpiperazin-2-one.
Synthesis and Purification
The synthesis of 1,3,5,6-tetramethylpiperazin-2-one can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted diamine precursor. The following is a generalized, yet robust, experimental protocol.
Experimental Protocol: Synthesis of 1,3,5,6-Tetramethylpiperazin-2-one
Materials:
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(2S,3S)-2-amino-3-methylpentanoic acid (or other suitable starting material)
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Methyl iodide
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A suitable base (e.g., potassium carbonate)
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A suitable solvent (e.g., acetonitrile)
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Reagents for cyclization (e.g., a coupling agent like DCC or EDC)
Step-by-Step Methodology:
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N-methylation: The primary amine of the starting amino acid is first protected, followed by methylation of the secondary amine and subsequent deprotection. A more direct approach involves reductive amination.
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Amide bond formation: The N-methylated amino acid is then coupled with another amino acid derivative to form a dipeptide precursor.
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Cyclization: The linear dipeptide precursor is cyclized to form the piperazin-2-one ring. This step often requires a coupling agent and is performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
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Further Methylation: The remaining N-H and C-H positions can be methylated using a strong base and methyl iodide. The stereochemical outcome of the C-H methylation needs to be carefully controlled.
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Purification: The crude product is purified using column chromatography on silica gel, with a solvent system such as ethyl acetate/hexanes. The purity of the fractions is monitored by thin-layer chromatography (TLC).
Caption: Generalized synthetic workflow.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized 1,3,5,6-tetramethylpiperazin-2-one, a suite of analytical techniques must be employed.
Data Presentation: Expected Analytical Data
| Analytical Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the four distinct methyl groups and the protons on the piperazinone ring. |
| Coupling Constants (J) | J-coupling values will provide information on the relative stereochemistry of the substituents. | |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon, the four methyl carbons, and the three ring carbons. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | An [M+H]⁺ peak at approximately 157.1339. |
| Fragmentation Pattern | Characteristic fragmentation patterns can help confirm the structure.[8][9][10] | |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Confirmation of the elemental composition. |
| Chiral HPLC | Retention Time | Separation of the different stereoisomers to determine enantiomeric and diastereomeric purity. |
Trustworthiness: A Self-Validating System
The combination of these analytical techniques provides a self-validating system. NMR spectroscopy elucidates the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and elemental composition. Chiral HPLC provides the crucial information on the stereochemical purity. The convergence of data from these independent methods provides a high degree of confidence in the identity and quality of the synthesized compound.
Conclusion
1,3,5,6-Tetramethylpiperazin-2-one is a molecule of significant interest due to its complex stereochemistry and its place within the pharmacologically important piperazinone class. A thorough understanding of its structure, stereoisomers, and synthetic routes is fundamental for its application in drug discovery and development. The methodologies and analytical strategies outlined in this guide provide a solid framework for researchers to synthesize, purify, and characterize this compound with a high degree of scientific rigor.
References
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Jia, J.-J., Meng, X.-J., Liang, S.-Z., Zhang, S.-H., & Jiang, Y.-M. (2010). Piperazine-2,3,5,6-tetraone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3315. [Link]
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